molecular formula C59H94O6 B3026221 (5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 115433-29-9

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Cat. No.: B3026221
CAS No.: 115433-29-9
M. Wt: 899.4 g/mol
InChI Key: QTNYDZPWHCXVJM-HTSKAZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dieicosapentaenoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing eicosapentaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. It has been detected in sardines and skipjack tuna.

Scientific Research Applications

Composition and Potential Use in Nutrition and Health

The long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA), have been identified in marine food webs, with zooplankton like Calanus finmarchicus acting as a significant source. These fatty acids are crucial for their potential health benefits, with oil from C. finmarchicus, rich in wax esters containing EPA, indicating beneficial effects beyond the intake of EPA and DHA alone. This suggests a potential for nutritional and therapeutic applications in human health, emphasizing the importance of marine-derived omega-3 fatty acids in dietary supplements and functional foods (Pedersen, Vang, & Olsen, 2014).

Cardiovascular Health and Disease Prevention

Eicosapentaenoic acid (EPA) has been studied for its effects on cardiovascular health, particularly in the form of icosapent ethyl, a high-purity ethyl ester of EPA. Clinical trials have demonstrated its effectiveness in reducing triglyceride levels without raising LDL cholesterol, suggesting a significant role in treating hypertriglyceridemia and potentially preventing cardiovascular diseases. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events, marking icosapent ethyl as a promising agent for cardiovascular risk reduction in patients already on statins (Kim & McCormack, 2014; Wang, Verma, Mason, & Bhatt, 2020).

Anti-inflammatory and Anti-aggregatory Effects

The balance between omega-3 and omega-6 fatty acids, particularly the ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA), is a critical marker of chronic inflammation and cardiovascular risk. Increasing the EPA:AA ratio through dietary intake or supplementation with purified EPA has been shown to reduce cardiovascular events and improve overall cardiovascular risk profiles. This is attributed to EPA's anti-inflammatory and anti-aggregatory effects, making it an important factor in the prevention and management of chronic diseases, including heart disease (Nelson & Raskin, 2019).

Future Directions

The future directions of research on this compound could involve exploring its potential anti-inflammatory effects, as suggested by studies on similar compounds . Additionally, its role as a marine metabolite suggests potential applications in marine biology and ecology.

Mechanism of Action

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNYDZPWHCXVJM-HTSKAZOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 2
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(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 3
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(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 4
Reactant of Route 4
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 5
Reactant of Route 5
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 6
Reactant of Route 6
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

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